1-Hexyl-1h-1,2,4-triazol-3-amine
Description
Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research
The 1,2,4-triazole nucleus, a five-membered ring with three nitrogen atoms and two carbon atoms, is a privileged scaffold in medicinal chemistry. ontosight.ainih.gov This structural motif is present in a number of clinically approved drugs, including the antifungal agents fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin. nih.govresearchgate.net The significance of 1,2,4-triazoles stems from their ability to engage in various biological interactions, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, which are crucial for high-affinity binding to biological targets. nih.gov Their chemical stability and the relative ease of their synthesis and derivatization further enhance their appeal to researchers. nih.govresearchgate.net
The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net This wide range of activities has spurred continuous research into novel 1,2,4-triazole-containing compounds with improved efficacy and selectivity. nih.gov
Structural Classification and Nomenclature of 1-Hexyl-1H-1,2,4-triazol-3-amine
1-Hexyl-1H-1,2,4-triazol-3-amine belongs to the class of N-substituted 1,2,4-triazol-3-amines. Its structure consists of a 1,2,4-triazole ring with a hexyl group attached to the nitrogen atom at position 1 (N1) and an amine group at the carbon atom at position 3 (C3).
The systematic nomenclature, 1-Hexyl-1H-1,2,4-triazol-3-amine, precisely describes its molecular architecture. The "1-Hexyl" prefix indicates the attachment of a six-carbon alkyl chain to the first nitrogen of the triazole ring. "1H-1,2,4-triazole" specifies the parent heterocycle and the position of the double bonds and the single hydrogen atom on a nitrogen atom. The "-3-amine" suffix denotes the presence of an amino group (-NH2) at the third position of the triazole ring.
Below is a table summarizing the key structural and chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 1-Hexyl-1H-1,2,4-triazol-3-amine |
| CAS Number | 1178803-56-9 |
| Molecular Formula | C8H16N4 |
| Molecular Weight | 168.24 g/mol |
| Canonical SMILES | CCCCCCN1C=NC(=N1)N |
| InChI Key | CPXQUBIXEAZBII-UHFFFAOYSA-N |
Research Trajectory and Academic Importance of N-Substituted 1,2,4-Triazol-3-amines
The academic importance of N-substituted 1,2,4-triazol-3-amines has been steadily growing, driven by the quest for new therapeutic agents with novel mechanisms of action. The substitution at the N1 position of the triazole ring allows for the modulation of the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Research into this class of compounds has explored the impact of different substituents at the N1 position on biological activity. The introduction of various alkyl and aryl groups has led to the discovery of compounds with potent antimicrobial and anticancer activities. The synthesis of these compounds often involves multi-step reaction sequences, providing a platform for the development of new synthetic methodologies in heterocyclic chemistry.
Overview of Key Research Areas Pertaining to the Chemical Compound
Current research on 1-Hexyl-1H-1,2,4-triazol-3-amine is primarily concentrated on its potential biological applications. The key areas of investigation include:
Antimicrobial Activity: A significant focus of research is the evaluation of its efficacy against a range of bacterial and fungal pathogens. Studies have explored its mechanism of action, which may involve the inhibition of essential microbial enzymes.
Anticancer Potential: The compound is being investigated for its cytotoxic effects against various cancer cell lines. Research in this area aims to understand the molecular targets and signaling pathways affected by the compound.
Material Science: The unique chemical structure of 1-Hexyl-1H-1,2,4-triazol-3-amine also makes it a candidate for applications in material science. Its ability to coordinate with metal ions is being explored for the development of novel coordination polymers and functional materials.
The table below summarizes the primary research areas for this compound.
| Research Area | Focus of Investigation |
| Medicinal Chemistry | Synthesis and evaluation of antimicrobial and anticancer properties. |
| Pharmacology | Elucidation of the mechanism of action and molecular targets. |
| Material Science | Development of new materials with specific chemical and physical properties. |
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-hexyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-6-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
CPXQUBIXEAZBII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NC(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 1 Hexyl 1h 1,2,4 Triazol 3 Amine
Established Synthetic Routes to N-Alkylated 1,2,4-Triazol-3-amines
The construction of the N-alkylated 1,2,4-triazol-3-amine scaffold can be achieved through several established synthetic pathways. These routes offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a wide array of derivatives.
Cyclization Reactions Involving Aminoguanidine (B1677879) and Carboxylic Acid Derivatives
A foundational method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of aminoguanidine with carboxylic acids or their derivatives. ijisrt.com In the context of synthesizing 1-Hexyl-1H-1,2,4-triazol-3-amine, this would typically involve the reaction of aminoguanidine with hexanoic acid or a more reactive derivative like an acyl chloride or ester. The general mechanism proceeds through an initial condensation to form an N-guanyl-acylhydrazine intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the triazole ring.
The reaction is often catalyzed by an acid and may require elevated temperatures to drive the cyclization to completion. The use of aminoguanidine bicarbonate is also common, as it is a stable salt that can be readily employed in these reactions. ijisrt.com While this method is robust, the direct alkylation of the resulting 3-amino-1,2,4-triazole is often necessary to introduce the hexyl group at the N1 position, which can sometimes lead to a mixture of N1 and N2 isomers.
Condensation Reactions of Isothiocyanates, Amidines, and Hydrazines for Substituted Triazoles
An alternative approach to constructing the 1,2,4-triazole (B32235) ring involves the condensation of isothiocyanates, amidines, and hydrazines. isres.org For the synthesis of 1-Hexyl-1H-1,2,4-triazol-3-amine, hexyl isothiocyanate would be a key starting material. The reaction of hexyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) would first yield 4-hexyl-3-thiosemicarbazide. This intermediate can then be cyclized with a suitable one-carbon synthon, such as an amidine, to form the triazole ring.
This method is advantageous for its modularity, allowing for the introduction of various substituents on the triazole ring by choosing the appropriate isothiocyanate and hydrazine derivatives. The cyclization step often proceeds under basic conditions. nih.gov
One-Pot Synthetic Protocols for Triazole Formation
To improve efficiency and reduce waste, one-pot synthetic protocols for 1,2,4-triazoles have been developed. nih.govresearchgate.net These methods combine multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of 1-Hexyl-1H-1,2,4-triazol-3-amine, a one-pot approach could involve the reaction of hexylhydrazine (B168409), a source of the C3-amino group (like cyanamide), and a one-carbon electrophile.
For instance, a one-pot synthesis could be designed where hexylhydrazine reacts with an acyl halide or anhydride, followed by the in-situ addition of a dehydrating agent and a nitrogen source to facilitate cyclization. These protocols are often characterized by shorter reaction times and simplified work-up procedures. organic-chemistry.org Iron-catalyzed one-pot syntheses of 3-amino-1,2,4-triazoles have also been reported, offering a greener alternative to some traditional methods. researchgate.net
Electrochemical Approaches in 1,2,4-Triazole Synthesis
Electrochemical synthesis has emerged as a green and efficient tool for the formation of heterocyclic compounds, including 1,2,4-triazoles. nih.govresearchgate.netrsc.org This method utilizes an electric current to drive the reaction, often avoiding the need for harsh reagents and high temperatures. The synthesis of N-alkylated 1,2,4-triazoles can be achieved through the electrochemical oxidation of suitable precursors.
For example, the anodic oxidation of a mixture of a hydrazone and an amine can lead to the formation of a 1,2,4-triazole. nih.gov In the context of 1-Hexyl-1H-1,2,4-triazol-3-amine, this could potentially involve the electrolysis of a reaction mixture containing a hexyl-substituted hydrazine derivative and a suitable nitrogen and carbon source. Electrochemical methods can offer high selectivity and are often performed under mild conditions. researchgate.net
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The synthesis of N-substituted 1,2,4-triazoles from hydrazines and formamide (B127407), for example, proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org
The application of microwave heating to the cyclization reactions described in the previous sections can lead to a more efficient synthesis of 1-Hexyl-1H-1,2,4-triazol-3-amine. For instance, the cyclization of N-guanidinosuccinimide with amines under microwave irradiation has been shown to be an effective method for producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Cyclization of thiosemicarbazides | Conventional Heating (Reflux) | 8-12 hours | 60-75% | nih.gov |
| Cyclization of thiosemicarbazides | Microwave Irradiation | 10-30 minutes | 85-95% | eurekaselect.com |
| Synthesis from hydrazines and formamide | Conventional Heating | 6-10 hours | 70-80% | organic-chemistry.org |
| Synthesis from hydrazines and formamide | Microwave Irradiation | 15-20 minutes | 88-94% | organic-chemistry.org |
Pinner Reaction Strategy for 1,2,4-Triazol-3-yl Acetates and Related Derivatives
The Pinner reaction provides a classical route to imidates, which can serve as versatile intermediates in the synthesis of various heterocycles. This strategy can be adapted for the synthesis of 3-amino-1,2,4-triazoles. The reaction of a nitrile with an alcohol in the presence of a strong acid (typically HCl) yields an imidate salt. This imidate can then be reacted with aminoguanidine to form the 3-amino-1,2,4-triazole ring.
To synthesize 1-Hexyl-1H-1,2,4-triazol-3-amine via this route, one would start with heptanenitrile (B1581596) (to provide the hexyl group at a position that would become C5 after rearrangement, or by using a hexyl-substituted aminoguanidine). The resulting imidate would then be treated with aminoguanidine. Subsequent N-alkylation would be necessary if the hexyl group is not introduced via a substituted aminoguanidine. While a multistep process, the Pinner reaction offers a reliable method for constructing the core triazole structure from readily available nitriles.
Regioselectivity and Stereochemical Control in the Formation of 1-Hexyl-1H-1,2,4-triazol-3-amine Analogues
The synthesis of 1-substituted 1,2,4-triazoles, such as 1-Hexyl-1H-1,2,4-triazol-3-amine, presents a significant challenge in controlling regioselectivity. The 1,2,4-triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), leading to the potential for multiple isomers upon alkylation. nih.gov The direct alkylation of a pre-formed 3-amino-1,2,4-triazole with a hexyl halide would likely result in a mixture of 1-hexyl, 2-hexyl, and 4-hexyl isomers, necessitating complex separation procedures. thieme-connect.comrsc.org
Controlling the regioselectivity is therefore paramount for an efficient synthesis. One common strategy to achieve regiocontrol is the cyclization of a precursor that already contains the desired substituent on a specific nitrogen atom. For instance, reacting a substituted amidrazone with a suitable cyclizing agent can lead to a specific triazole isomer. nih.gov The choice of catalyst can also play a crucial role; for example, different metal catalysts such as copper(II) and silver(I) have been shown to selectively produce different isomers (1,5-disubstituted vs. 1,3-disubstituted) in the synthesis of other 1,2,4-triazoles. organic-chemistry.org
Theoretical studies, such as those using AM1 calculations, can help predict the most likely site of alkylation by determining the relative stabilities of the possible isomeric products. nih.gov Experimental evidence from NMR spectroscopy and X-ray crystallography is then essential to confirm the structure of the resulting isomers. nih.govrsc.org In the case of S-substituted 1,2,4-triazoles, studies have shown that alkylation often preferentially occurs at the N(1) and N(2) positions, with the N(2) alkylated isomer sometimes being the major product. nih.gov
While 1-Hexyl-1H-1,2,4-triazol-3-amine itself is achiral, the principles of stereochemical control become relevant when synthesizing more complex analogues that may contain stereocenters. In such cases, the use of chiral starting materials or chiral catalysts would be necessary to control the stereochemistry of the final product.
| Factor | Description | Example/Outcome | Reference |
|---|---|---|---|
| Synthetic Strategy | Building the ring with the substituent already in place versus post-synthesis alkylation. | Cyclization of a pre-substituted precursor offers better control than direct alkylation of the triazole ring. | nih.gov |
| Catalyst | The choice of metal catalyst can direct the reaction towards a specific isomer. | Cu(II) catalysis can favor 1,5-disubstituted 1,2,4-triazoles, while Ag(I) can lead to 1,3-disubstituted isomers. | organic-chemistry.org |
| Steric Effects | Bulky substituents on the triazole ring or the alkylating agent can influence the site of attack. | Steric hindrance can favor the formation of the less hindered isomer. | nih.gov |
| Reaction Conditions | Solvent, temperature, and base can affect the ratio of isomers formed. | Optimizing these conditions is crucial for maximizing the yield of the desired product. | thieme-connect.com |
Exploration of Green Chemistry Principles in the Synthesis of 1,2,4-Triazol-3-amine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org The synthesis of 1,2,4-triazol-3-amine derivatives can be made more sustainable by employing various green strategies.
One key area of focus is the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), to replace hazardous organic solvents. frontiersin.orgnih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgsmolecule.com For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved efficiently under microwave irradiation without a catalyst. organic-chemistry.org
The development of metal-free and catalyst-free reactions is another important aspect of green chemistry. isres.orgscispace.com Some syntheses of 1,2,4-triazoles have been developed that proceed under aerobic oxidative conditions without the need for metal catalysts, using air as the oxidant. frontiersin.orgnih.govisres.org Electrochemical methods also offer a green alternative, avoiding the use of strong chemical oxidants. isres.org
Furthermore, one-pot, multi-component reactions are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and resources. frontiersin.orgscispace.com
| Aspect | Traditional Approach | Green Approach | Reference |
|---|---|---|---|
| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, PEG, or solvent-free conditions. | frontiersin.orgnih.gov |
| Energy Source | Conventional heating, often for prolonged periods. | Microwave irradiation, reducing reaction times. | organic-chemistry.orgsmolecule.com |
| Catalysts | May use heavy metal catalysts that are difficult to remove. | Metal-free reactions, recyclable catalysts, or electrochemical methods. | isres.orgscispace.com |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. | frontiersin.orgscispace.com |
| Oxidants | Use of stoichiometric, often hazardous, chemical oxidants. | Use of O2 (air) as a green oxidant. | frontiersin.orgnih.gov |
Mechanistic Studies of Triazole Ring Formation and Functionalization
Understanding the reaction mechanisms involved in the formation of the 1,2,4-triazole ring is essential for optimizing reaction conditions and developing new synthetic routes.
The synthesis of 1,2,4-triazoles often involves precursors containing sulfur, such as thiosemicarbazides. In these cases, the cyclization process involves a competition between C-N and C-S bond formation. nih.govorganic-chemistry.org Studies have shown that C-N bond formation is often favored, leading to the formation of 1,2,4-triazole-3-thiones. nih.govorganic-chemistry.org These thiones can then be converted to the corresponding 1,2,4-triazoles through a desulfurization process, which involves the cleavage of a C-S bond. nih.govorganic-chemistry.org The thiophilicity of catalysts like copper can facilitate this desulfurization. nih.govorganic-chemistry.org In some synthetic routes, C-S and C-N bond cleavage occurs in a one-pot process to form new C-N bonds, leading to the final triazole product. isres.org
Many synthetic routes to 1,2,4-triazoles rely on an oxidative cyclization step to form the aromatic triazole ring. frontiersin.orgnih.govpublish.csiro.au This can be achieved using various oxidizing agents, such as selenium dioxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), or simply atmospheric oxygen in the presence of a suitable catalyst. frontiersin.orgnih.gov The reaction often proceeds through the formation of a non-aromatic dihydro-1,2,4-triazole intermediate, which is then aromatized by oxidation. frontiersin.orgnih.gov For example, the oxidative cyclization of hydrazones is a common method for synthesizing 1,2,4-triazoles. frontiersin.org The choice of oxidant and reaction conditions can significantly influence the efficiency and outcome of the reaction.
Elucidating the transient species involved in triazole synthesis provides deep insight into the reaction pathway. Depending on the synthetic route, various intermediates have been proposed and, in some cases, identified. For instance, in reactions involving amidrazones, a [2+3] cycloaddition between two oxidized forms of the amidrazone has been suggested. nih.gov In photochemical syntheses, triplet intermediates and azomethine ylides have been identified as key reactive species. rsc.org
The formation of the triazole ring can proceed through a triazoline intermediate, which then undergoes further reactions, such as protonation, deprotonation, and elimination, to yield the final aromatic product. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, are valuable tools for investigating the structures of transition states and the energy barriers associated with different reaction pathways, helping to rationalize the observed product distribution. scispace.comacs.org For example, DFT calculations have been used to study the intramolecular hydrogen transfer between nitrogen centers in the formation of 1,2,4-triazoles from N-tosylhydrazones. scispace.com
| Mechanistic Step | Description | Key Intermediates/Features | Reference |
|---|---|---|---|
| Bond Formation/Cleavage | Competitive formation of C-N vs. C-S bonds, followed by potential C-S bond cleavage (desulfurization). | Triazole-3-thiones as intermediates. | nih.govorganic-chemistry.org |
| Oxidative Cyclization | Formation of the aromatic triazole ring from a non-aromatic precursor via oxidation. | Dihydro-1,2,4-triazole intermediates. | frontiersin.orgnih.gov |
| Aromatization | The final step to create the stable aromatic triazole ring, often through oxidation or elimination. | Loss of H2 or other small molecules. | isres.org |
| Reactive Intermediates | Transient species that are formed and consumed during the reaction. | Hydrazones, amidrazones, azomethine ylides, triazoline intermediates. | nih.govfrontiersin.orgrsc.orgacs.org |
| Transition States | High-energy structures that connect reactants, intermediates, and products. | Studied computationally (e.g., DFT) to understand reaction barriers and selectivity. | scispace.comacs.org |
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Hexyl-1h-1,2,4-triazol-3-amine in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.
¹H and ¹³C NMR for Hexyl Chain and Triazole Ring Proton/Carbon Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum reveals distinct signals for the protons of the hexyl chain and the triazole ring. The hexyl chain protons typically appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl (CH₃) group protons usually resonate as a triplet, while the methylene (B1212753) (CH₂) groups appear as overlapping multiplets. The protons attached to the triazole ring and the amino group protons will have characteristic chemical shifts in the downfield region.
Similarly, the ¹³C NMR spectrum provides a unique signal for each chemically non-equivalent carbon atom. The carbons of the hexyl chain will resonate at higher field (lower ppm values), while the carbons of the triazole ring will appear at lower field due to the deshielding effect of the nitrogen atoms. The chemical shifts are sensitive to the electronic environment, providing valuable structural information. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 1-Hexyl-1h-1,2,4-triazol-3-amine Derivatives.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Hexyl Chain (CH₃) | ~0.8-1.0 (triplet) | ~13-14 |
| Hexyl Chain (-CH₂-) | ~1.2-1.8 (multiplets) | ~22-32 |
| N-CH₂ (Hexyl) | ~3.8-4.2 (triplet) | ~44-50 |
| Triazole C-H | ~7.5-8.5 (singlet) | ~140-150 |
| Triazole C-NH₂ | Not Applicable | ~155-165 |
| NH₂ | Variable (broad singlet) | Not Applicable |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the entire hexyl chain from the terminal methyl group to the methylene group attached to the triazole ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the protonated carbons in both the hexyl chain and the triazole ring.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique helps to connect the hexyl chain to the triazole ring by showing a correlation between the N-CH₂ protons of the hexyl group and the carbons of the triazole ring.
Dynamic NMR Studies for Tautomerism and Fluxional Processes
The 1,2,4-triazole (B32235) ring system can exhibit annular prototropic tautomerism, where the proton on a ring nitrogen atom can migrate to another nitrogen atom. rsc.orgnih.gov This dynamic process can be studied using variable-temperature NMR spectroscopy. rsc.orgnih.gov At different temperatures, the rate of this exchange can be slow enough on the NMR timescale to observe distinct signals for the different tautomers, or fast enough to show averaged signals. ilpi.com Analyzing the changes in the NMR spectra with temperature can provide thermodynamic and kinetic information about these fluxional processes. wikipedia.orgmdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Interactions
FTIR spectroscopy probes the vibrational modes of the molecule, providing a characteristic "fingerprint" based on its functional groups. For 1-Hexyl-1h-1,2,4-triazol-3-amine, key vibrational bands include:
N-H stretching : The amino (NH₂) group will show characteristic stretching vibrations, often as one or two bands in the region of 3200-3400 cm⁻¹.
C-H stretching : The aliphatic C-H stretches of the hexyl chain appear just below 3000 cm⁻¹, while the aromatic C-H stretch of the triazole ring appears above 3000 cm⁻¹. researchgate.net
C=N and N=N stretching : The triazole ring will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net
N-H bending : The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.
Hydrogen bonding interactions, both intermolecularly and potentially intramolecularly, can cause shifts in the positions and broadening of the N-H and C=N vibrational bands. researchgate.netnih.gov
Table 2: Typical FTIR Vibrational Frequencies for 1-Hexyl-1h-1,2,4-triazol-3-amine.
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amino) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=N/N=N Stretch (Triazole Ring) | 1400-1650 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the molecular mass of 1-Hexyl-1h-1,2,4-triazol-3-amine, allowing for the determination of its elemental formula. The high resolution distinguishes the target compound from other molecules with the same nominal mass.
Furthermore, by inducing fragmentation of the molecule in the mass spectrometer, a characteristic fragmentation pattern is obtained. Analysis of these fragments provides valuable information about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the hexyl chain, cleavage of the triazole ring, and loss of the amino group. These fragmentation patterns can help to confirm the connectivity of the different parts of the molecule. mdpi.com
X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Architectures
For crystalline samples of 1-Hexyl-1h-1,2,4-triazol-3-amine, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. rsc.org
X-ray crystallography also reveals how the molecules pack together in the crystal lattice, elucidating the supramolecular architecture. researchgate.netscispace.comrsc.org This includes the identification and characterization of intermolecular interactions such as hydrogen bonds (e.g., between the amino group of one molecule and a nitrogen atom of the triazole ring of another) and van der Waals forces. researchgate.net These interactions play a crucial role in determining the physical properties of the solid material. researchgate.net In some cases, X-ray crystallography can also provide experimental evidence for the predominant tautomeric form present in the solid state. rsc.orgrsc.org
Raman Spectroscopy for Hydrogen Bonding Effects and Intermolecular Interactions
Raman spectroscopy serves as a powerful, non-destructive technique for probing the subtle molecular changes that arise from intermolecular forces, such as hydrogen bonding, in 1,2,4-triazole derivatives. Although specific Raman spectroscopic studies on 1-Hexyl-1h-1,2,4-triazol-3-amine are not extensively documented in publicly available literature, a comprehensive understanding of its behavior can be extrapolated from detailed research on analogous compounds, most notably 3-amino-1,2,4-triazole (3-AT) and other N-substituted triazoles. researchgate.netnih.govnih.gov These studies provide a robust framework for interpreting the influence of hydrogen bonding on the vibrational modes of the triazole ring and its substituents.
The primary sites for hydrogen bonding in 1-Hexyl-1h-1,2,4-triazol-3-amine are the amino group (-NH2) and the nitrogen atoms of the triazole ring. The amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors. These interactions can lead to the formation of dimers or larger aggregates, significantly perturbing the vibrational frequencies of the involved functional groups. nih.govmdpi.com
Investigations into related 1,2,4-triazole compounds have demonstrated that the formation of intermolecular hydrogen bonds, particularly N-H···N interactions, induces noticeable shifts in the Raman spectra. nih.govaip.org For instance, the N-H stretching vibrations, typically observed in the high-frequency region of the spectrum, are highly sensitive to hydrogen bonding. Upon formation of a hydrogen bond, the N-H stretching band is expected to broaden and shift to a lower wavenumber (red-shift), a direct consequence of the weakening of the N-H covalent bond. aip.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in assigning the vibrational modes and predicting the spectral shifts associated with hydrogen bonding in 1,2,4-triazole systems. mdpi.comnih.govacs.org These theoretical calculations complement experimental Raman data, allowing for a detailed correlation between specific spectral features and the nature and strength of intermolecular interactions. For example, calculations can predict the geometries of hydrogen-bonded dimers and the corresponding changes in vibrational frequencies, providing a deeper insight into the condensed-phase behavior of these compounds. mdpi.com
The following interactive data table summarizes the expected Raman shifts for key vibrational modes in 1,2,4-triazole derivatives that are indicative of hydrogen bonding effects, based on data from analogous compounds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Non-H-bonded) | Expected Shift upon H-bonding | Reference Compounds |
| N-H Stretching (amino group) | 3400 - 3500 | Red-shift and broadening | 3-amino-1,2,4-triazole, 1,2,4-triazolo[4,3-a]pyridin-3-amine |
| Triazole Ring N-H Stretching | ~3126 | Red-shift | 1,2,4-triazole |
| Triazole Ring Stretching | 1300 - 1600 | Shift in position and intensity | 1,2,4-triazole, 3-amino-1,2,4-triazole |
| Triazole Ring In-plane Bending | 900 - 1200 | Shift in position | 3-amino-1,2,4-triazole |
| C-N Stretching | 1350 - 1400 | Shift in position | 3-amino-1,2,4-triazole |
This table can be filtered and sorted based on the vibrational mode and expected shifts.
Computational Chemistry and Theoretical Investigations of 1 Hexyl 1h 1,2,4 Triazol 3 Amine
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational tool in modern chemistry, enabling the prediction of a wide array of physical and chemical properties of molecules based on their structural and electronic features. These models are built upon the principle that the chemical structure inherently determines the properties of a compound. By establishing a mathematical correlation between molecular descriptors and experimental or computationally derived properties, QSPR can forecast the characteristics of new or unstudied molecules, thereby accelerating materials discovery and design. For a niche compound like 1-Hexyl-1H-1,2,4-triazol-3-amine, where extensive experimental data may be scarce, QSPR and other theoretical investigations offer a viable path to understanding its potential applications in materials science, particularly in the realms of electron transport and optical materials.
While direct QSPR studies specifically targeting 1-Hexyl-1H-1,2,4-triazol-3-amine are not extensively documented in publicly available literature, a wealth of research on analogous 1,2,4-triazole (B32235) derivatives provides a solid foundation for predictive analysis. By examining the outcomes of computational studies on structurally similar molecules, it is possible to extrapolate and infer the likely non-biological properties of 1-Hexyl-1H-1,2,4-triazol-3-amine. These investigations typically employ quantum chemical methods like Density Functional Theory (DFT) to calculate a range of molecular descriptors that are crucial for predicting properties related to electron transport and optical behavior.
The electron transport properties of organic molecules are fundamental to their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the nitrogen-rich 1,2,4-triazole ring suggests that its derivatives could possess interesting electronic characteristics. The high electronegativity of the nitrogen atoms can influence the electron distribution within the molecule and enhance intramolecular electron transport. d-nb.info
Computational studies on related bis-aryl substituted triazoles using DFT have shown that the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be effectively tuned by altering the substituents on the triazole core. researchgate.net This tuning of the HOMO-LUMO energy gap is critical for controlling the charge injection and transport capabilities of a material. A lower HOMO-LUMO gap generally correlates with higher reactivity and better charge transfer properties. nih.gov
For 1-Hexyl-1H-1,2,4-triazol-3-amine, the presence of the electron-donating hexyl group at the N1 position and the amino group at the C3 position is expected to raise the HOMO energy level, thereby facilitating hole injection. Conversely, the electron-withdrawing nature of the triazole ring itself contributes to a lower LUMO level, which can aid in electron injection and transport. The balance between these opposing electronic influences will ultimately determine the material's charge transport characteristics.
A theoretical investigation of various heterocyclic compounds, including 1,2,4-triazole derivatives, using DFT at the B3LYP/6-311G(d,p) level of theory, allows for the calculation of key electronic descriptors. nih.gov While data for the exact target molecule is not available, the table below presents calculated values for a related 1,2,4-triazole derivative to illustrate the type of data generated in such studies.
Table 1: Calculated Electronic Properties of a Representative 1,2,4-Triazole Derivative
| Molecular Descriptor | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.144 |
| LUMO Energy | -2.526 |
| HOMO-LUMO Gap (ΔE) | 4.618 |
Data is for a structurally related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative and is intended to be illustrative. nih.gov
The reorganization energy is another crucial parameter for evaluating charge transport efficiency. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are desirable as they indicate a more rigid molecular structure that facilitates faster charge hopping between molecules. Studies on substituted triazoles have shown that the reorganization energy can be controlled by the strategic placement of substituents, which in turn allows for the fine-tuning of electron transport properties. researchgate.net It is plausible that the flexible hexyl chain in 1-Hexyl-1H-1,2,4-triazol-3-amine could lead to a higher reorganization energy compared to more rigid analogues, potentially impacting its charge transport mobility.
The optical properties of 1,2,4-triazole derivatives are of significant interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical switching and frequency conversion. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β and γ). Large hyperpolarizability values are indicative of a strong NLO response.
Theoretical studies, often employing DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of novel compounds. Research on various 1,2,4-triazole derivatives has demonstrated their potential as NLO materials. For instance, a computational study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed significant linear polarizability and first and second hyperpolarizabilities, suggesting their suitability for NLO applications. nih.gov
The combination of an electron-donating group (the amino group) and the π-conjugated triazole system in 1-Hexyl-1H-1,2,4-triazol-3-amine creates a donor-π-acceptor (D-π-A) type structure, which is a common design motif for enhancing NLO properties. The intramolecular charge transfer from the donor to the acceptor through the π-bridge is a key mechanism for generating a large NLO response. The hexyl group, while primarily an electron-donating alkyl chain, can also influence the molecule's solubility and solid-state packing, which are important practical considerations for material fabrication.
The table below presents theoretical data for a related 1,2,4-triazole derivative, showcasing the types of parameters calculated to assess NLO potential.
Table 2: Calculated Optical Properties of a Representative 1,2,4-Triazole Derivative
| Property | Calculated Value |
|---|---|
| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |
Data is for a structurally related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative and is intended to be illustrative. nih.gov
Furthermore, the luminescence properties of 4-alkyl-4H-1,2,4-triazole derivatives have been investigated. A study on a series of these compounds, including a 4-hexyl derivative, reported their UV-Visible absorption and emission characteristics. mdpi.com While this study focused on 4H-isomers, the findings suggest that alkylated triazoles can exhibit interesting photophysical properties. For 1-Hexyl-1H-1,2,4-triazol-3-amine, theoretical calculations would be necessary to predict its specific absorption and emission spectra, which are vital for applications in areas like fluorescent probes or emitting layers in OLEDs.
Coordination Chemistry and Metal Complexation Studies
1-Hexyl-1H-1,2,4-triazol-3-amine as a Ligand: Binding Modes and Coordination Sites
As a ligand, 1-Hexyl-1H-1,2,4-triazol-3-amine is expected to exhibit several potential binding modes. The 1,2,4-triazole (B32235) ring itself contains three nitrogen atoms, each of which is a potential coordination site. The amino group at the 3-position of the triazole ring provides an additional nitrogen donor atom. The specific coordination mode will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species.
The coordination of 1,2,4-triazole ligands can be influenced by the nature of the substituents on the triazole ring. mdpi.com In the case of 1-Hexyl-1H-1,2,4-triazol-3-amine, the presence of the hexyl group may favor certain coordination modes over others due to steric hindrance.
Synthesis and Characterization of Metal Complexes with 1,2,4-Triazol-3-amine Ligands
The synthesis of metal complexes with 1,2,4-triazol-3-amine ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent is crucial and can range from water to various organic solvents like ethanol, methanol, or dimethylformamide (DMF), depending on the solubility of the reactants. nih.govmdpi.com The reaction is often carried out at elevated temperatures, under reflux, to facilitate the complex formation. nih.gov The resulting metal complexes can be isolated as crystalline solids by cooling the reaction mixture or by slow evaporation of the solvent.
Characterization of these complexes involves a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole ring and the amino group. springernature.comajol.info Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the structure of the ligand and its complexes in solution. nih.govajol.info Elemental analysis is employed to determine the stoichiometry of the metal complexes. springernature.com
Table 1: General Synthesis and Characterization Techniques for Triazole-Metal Complexes
| Technique | Purpose | Typical Observations |
|---|---|---|
| Infrared (IR) Spectroscopy | To identify ligand coordination. | Shifts in the vibrational frequencies of the C=N and N-H bands. ajol.info |
| Nuclear Magnetic Resonance (NMR) | To determine the structure in solution. | Changes in the chemical shifts of the triazole and amino protons upon coordination. nih.gov |
| Elemental Analysis | To determine the stoichiometry. | Provides the percentage composition of C, H, N, and the metal in the complex. springernature.com |
| X-ray Crystallography | To determine the solid-state structure. | Provides precise bond lengths, bond angles, and the overall coordination geometry. mdpi.com |
Spectroscopic (e.g., UV-Vis, Magnetic) and Electrochemical Properties of Triazole-Metal Complexes
The spectroscopic properties of metal complexes derived from 1,2,4-triazole ligands are informative of their electronic structure and geometry. UV-Vis spectroscopy reveals electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed, in addition to d-d transitions for transition metal complexes. asianpubs.org The positions and intensities of these bands can provide insights into the coordination environment of the metal ion.
The magnetic properties of these complexes are of particular interest, especially for transition metal ions with unpaired electrons. Magnetic susceptibility measurements can determine the spin state of the metal ion and can indicate the presence of magnetic coupling between metal centers in polynuclear complexes. mdpi.com For instance, iron(II) complexes with triazole-based ligands can exhibit spin crossover behavior, where the spin state of the iron ion changes in response to temperature or pressure. nih.gov
Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox properties of the metal complexes. isres.org These studies can determine the oxidation and reduction potentials of the metal center and can provide information about the stability of the complex in different oxidation states.
Table 2: Representative Spectroscopic Data for a Related Triazole Complex
| Complex | UV-Vis (λmax, nm) | Magnetic Moment (μB) | Reference |
|---|---|---|---|
| Fe(II)(pldpt)₃₂·1.5H₂O | Not Reported | Shows beginnings of spin crossover at elevated temperatures | nih.gov |
Note: pldpt is a 4-substituted-3,5-di(2-pyridyl)-1,2,4-triazole ligand, data for 1-Hexyl-1H-1,2,4-triazol-3-amine complexes is not available.
Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 1,2,4-Triazol-3-amine Scaffolds
The ability of 1,2,4-triazole derivatives to act as bridging ligands makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com These materials consist of metal ions or clusters connected by organic linkers to form one-, two-, or three-dimensional networks. The specific topology and properties of the resulting framework are influenced by the coordination geometry of the metal ion and the length and functionality of the organic linker. mdpi.com
Catalytic Applications of 1,2,4-Triazol-3-amine-Derived Metal Complexes in Non-Biological Reactions
Metal complexes derived from triazole ligands have shown promise in various catalytic applications. The nitrogen-rich environment provided by the triazole ring can stabilize metal centers in different oxidation states, which is a key requirement for many catalytic cycles. While specific catalytic applications for complexes of 1-Hexyl-1H-1,2,4-triazol-3-amine in non-biological reactions are not extensively documented, related triazole-metal complexes have been investigated as catalysts. For example, copper complexes with triazole-based ligands have been explored for their catalytic activity. researchgate.net Furthermore, palladium complexes supported by triazole-functionalized materials have been developed for carbon-carbon bond-forming reactions. The design of such catalysts often involves the covalent attachment of the triazole ligand to a solid support, which can improve the stability and reusability of the catalyst.
Applications in Materials Science and Non Biological Functional Systems
Role in Polymer Chemistry and Functional Polymer Synthesis
The 1,2,4-triazole (B32235) moiety is a valuable component in the synthesis of functional polymers due to its thermal stability and specific electronic characteristics. ajchem-a.comresearchgate.net Derivatives of 1,2,4-triazole can be incorporated into polymer structures to impart desired properties. For instance, they can be used to create polymers with enhanced thermal resistance and specific functionalities for various applications. ajchem-a.comresearchgate.net
One approach involves the reaction of poly(acryloyl chloride) with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide derivative, which is then reacted with nitriles like benzonitrile (B105546) to yield polymers containing 1,2,4-triazole rings in the side chains. researchgate.net Another method involves creating the 1,2,4-triazole ring from thiocarbohydrazide (B147625) and substituted benzoic acids, followed by polymerization to yield 4-azo-3,5-substituted-1,2,4-triazole polymers. ajchem-a.com These synthesis strategies demonstrate the adaptability of the triazole core in creating a diverse range of polymeric materials. The incorporation of such heterocyclic systems can lead to materials with applications in areas such as anti-corrosion coatings. ajchem-a.com
Advanced Organic Materials for Optoelectronics
The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent component for materials used in optoelectronic devices. researchgate.net This property is crucial for managing charge transport (electrons and holes) within these devices, leading to improved efficiency and performance. rsc.org Derivatives of 1,2,4-triazole are therefore investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.netmdpi.com
In the field of OLEDs, 1,2,4-triazole derivatives are primarily utilized for their electron-transporting and hole-blocking capabilities. researchgate.net By combining electron-donating and electron-accepting (like triazole) moieties within a single molecule, bipolar materials can be created that facilitate balanced charge injection and transport, a key factor for high-efficiency light emission. rsc.org
For example, novel bipolar blue emitters have been synthesized by linking a 1,2,4-triazole unit with a phenanthroimidazole unit. rsc.org These materials have demonstrated excellent thermal stability and high photoluminescence quantum yields. Non-doped OLEDs fabricated with these materials have achieved high external quantum efficiencies (EQE) and exhibited minimal efficiency roll-off at high brightness. rsc.org Another study reports a highly efficient violet-blue OLED using a phenanthroimidazole-substituted 1,2,4-triazole derivative, which achieves a maximum EQE of 6.01%. rsc.org
Table 1: Performance of OLEDs Based on 1,2,4-Triazole Derivatives
| Emitter Material | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates | Reference |
|---|---|---|---|---|
| 4NTAZ-PPI | 7.3 | 1000 | (0.149, 0.131) | rsc.org |
| TAZ-PPI | 5.9 | 1000 | (0.149, 0.130) | rsc.org |
In organic photovoltaics, the development of low bandgap polymers is crucial for efficient harvesting of solar energy. sioc-journal.cn This is often achieved by creating donor-acceptor (D-A) alternating copolymers. The electron-withdrawing nature of the 1,2,4-triazole ring makes it a suitable acceptor unit in these D-A polymers. sioc-journal.cnresearchgate.net
Researchers have synthesized D-A conjugated polymers that incorporate a 1,2,4-triazole derivative as the electron-withdrawing unit and various electron-donating units like thiophene (B33073) or benzo[1,2-b:4,5-b']dithiophene. sioc-journal.cnresearchgate.net These polymers exhibit good solubility and thermal stability, which are important for device fabrication. sioc-journal.cn The performance of polymer solar cells (PSCs) based on these materials depends on the specific chemical structure, which influences the material's absorption spectrum and energy levels (HOMO/LUMO). By blending these polymers with fullerene derivatives like PC₆₁BM, bulk-heterojunction solar cells have been created. sioc-journal.cn
Table 2: Performance of Polymer Solar Cells Based on 1,2,4-Triazole Copolymers
| Polymer | Donor Unit | Acceptor Unit | PCE (%) | Reference |
|---|---|---|---|---|
| PT-TZ | Thiophene | 1,2,4-Triazole derivative | 0.01 | sioc-journal.cn |
| PB-TZ | Benzo[1,2-b:4,5-b']dithiophene | 1,2,4-Triazole derivative | 0.20 | sioc-journal.cn |
Applications in Energy Conversion and Storage Devices (e.g., PEMFCs)
The 1,2,4-triazole nucleus is a promising facilitator for proton transport, making its derivatives valuable for applications in proton-exchange membrane fuel cells (PEMFCs), particularly those operating at high temperatures (above 100°C) under anhydrous (water-free) conditions. researchgate.netgatech.edumdpi.com The mechanism of proton conductivity is believed to be similar to that of imidazole, involving intermolecular proton transfer (structural diffusion). gatech.edumdpi.com The presence of three nitrogen atoms in the triazole ring may make this proton transfer more facile than in imidazole. mdpi.com
Grafting 1H-1,2,4-triazole onto polymer backbones or using it as an additive can lead to membranes with high proton conductivity, good thermal stability (up to 300–330 °C), and wide electrochemical stability windows. gatech.edumdpi.com For instance, an ionically cross-linked complex of poly(vinylphosphonic acid) and poly(1-vinyl-1,2,4-triazole) showed a proton conductivity of 2.5 µS/cm at 180°C in an anhydrous state. researchgate.net Ternary hybrids, created by mixing triazole-based composites with inorganic solid acids like CsHSO₄ and TiO₂, have also shown improved proton conductivity for HT-PEMFC applications. nih.gov
Table 3: Proton Conductivity of Materials Containing 1,2,4-Triazole
| Material | Condition | Temperature (°C) | Proton Conductivity | Reference |
|---|---|---|---|---|
| Poly(vinylphosphonic acid)−poly(1-vinyl-1,2,4-triazole) complex | Anhydrous | 180 | 2.5 µS/cm | researchgate.net |
| 1H-1,2,4-triazole with C₁₂PhSO₃H | Anhydrous | ~140 | >10 mS/cm | gatech.edu |
It is important to note that when used as an additive, 1,2,4-triazole can migrate from the membrane and contaminate the catalyst layer, which may require post-treatment or longer conditioning times for the fuel cell. mdpi.com
Data Storage Technologies and Molecular Electronics
The unique electronic and structural properties of 1,2,4-triazole derivatives have led to their investigation in the fields of data storage and molecular electronics. researchgate.net While this is an emerging area of application, the ability of these molecules to exist in different stable or semi-stable electronic states makes them candidates for molecular switches, which are the fundamental components of memory and processing devices at the molecular scale. The potential to synthesize polymers and supramolecular structures from triazole derivatives further enhances their applicability in creating functional materials for data storage. researchgate.net
Non-linear Optical (NLO) Properties of 1,2,4-Triazol-3-amine Derivatives
Derivatives of 1,2,4-triazole have been studied for their non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov NLO materials can alter the properties of light that passes through them, an effect that is dependent on the light's intensity.
First-principles calculations based on density functional theory (DFT) have been used to predict the NLO susceptibilities of some triazole derivatives. For example, the 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione crystal was computationally analyzed to determine its linear and nonlinear optical properties. nih.gov The study found that the crystal possesses a significant second-harmonic generation capability, a key NLO effect. nih.gov
Table 4: Calculated NLO Properties of a 1,2,4-Triazole Derivative
| Compound | Property | Calculated Value | Reference |
|---|---|---|---|
| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | Indirect Energy Gap | 3.1 eV | nih.gov |
These findings suggest that by carefully designing the structure of 1,2,4-triazole derivatives, it is possible to tune their electronic and optical properties to create materials with strong NLO responses.
Investigation of Surface Adsorption Mechanisms for Flotation and Surfactant Applications
The selective adsorption of chemical reagents onto mineral surfaces is a cornerstone of froth flotation, a widely used process for separating valuable minerals from gangue. Derivatives of 1,2,4-triazole have been investigated as specialized flotation reagents, particularly as depressants, due to their ability to selectively adsorb onto certain mineral surfaces and render them hydrophilic.
A key example that illustrates this principle is the study of 4-amino-5-mercapto-1,2,4-triazole (AMT) as a selective depressant in the flotation separation of chalcopyrite (CuFeS₂) from molybdenite (MoS₂). acs.orgnih.gov Research combining experimental techniques and computational calculations has provided a detailed understanding of its adsorption mechanism. acs.orgnih.govresearchgate.net
Mechanism of Adsorption:
Chemisorption: Studies using Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (ToF-SIMS) have shown that AMT chemisorbs onto the chalcopyrite surface. acs.orgnih.govresearchgate.net
Chelate Ring Formation: The primary interaction involves the formation of a stable five-membered chelate ring between the AMT molecule and the copper atoms on the chalcopyrite surface. acs.orgnih.gov This strong chemical bond is responsible for the selective depression of chalcopyrite.
Selective Adsorption: First-principles calculations have confirmed that AMT preferentially adsorbs onto the copper sites rather than the iron sites on the chalcopyrite surface due to a more negative adsorption energy. acs.orgnih.gov This selectivity is crucial for achieving clean separation from other minerals like molybdenite.
The insights gained from studies on related triazole compounds provide a strong basis for understanding how 1-Hexyl-1h-1,2,4-triazol-3-amine might function in similar applications. The hexyl group would significantly increase the hydrophobic character of the non-adsorbed part of the molecule, a key feature for surfactant activity, while the triazole-amine portion could provide the selective surface binding.
Corrosion Inhibition Studies Utilizing 1,2,4-Triazole Scaffolds
The ability of heterocyclic compounds containing nitrogen and sulfur to adsorb onto metal surfaces makes them effective corrosion inhibitors. The 1,2,4-triazole scaffold is a prominent feature in many such inhibitors, which protect metals, particularly steel, in aggressive acidic environments. nih.govmdpi.com These compounds function by forming a protective film on the metal surface, which acts as a barrier to the corrosive medium. mdpi.com
The inhibition mechanism involves the adsorption of the triazole derivatives onto the metal surface. This adsorption can be influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface. The nitrogen atoms in the triazole ring, along with other heteroatoms (like sulfur in thiol derivatives), act as active centers for adsorption. nih.gov
Numerous studies have demonstrated the effectiveness of various 1,2,4-triazole derivatives as corrosion inhibitors for carbon steel in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. nih.govmdpi.comnih.govbohrium.com The efficiency of these inhibitors typically increases with their concentration, as a more complete protective layer is formed on the metal surface. nih.govbohrium.com
Research Findings on 1,2,4-Triazole Corrosion Inhibitors:
| Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | >90% | nih.govnih.gov |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | >90% | nih.govnih.gov |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | 97% | bohrium.com |
| 3-substituted 1,2,4-triazole (3ST) | Steel | H₂SO₄ | Not specified, forms protective film | mdpi.com |
These studies, employing weight loss measurements, electrochemical techniques (like potentiodynamic polarization and electrochemical impedance spectroscopy), and surface analysis, confirm that these molecules hinder the corrosion process by blocking active sites on the metal. nih.govbohrium.com For instance, research on 5-hexylsulfanyl-1,2,4-triazole (HST) showed that as its concentration increased from 10⁻⁶ to 10⁻³ M, the corrosion rate of carbon steel in 1.0 M HCl decreased significantly, with inhibition efficiency reaching up to 97%. bohrium.com The presence of the hexyl group in 1-Hexyl-1h-1,2,4-triazol-3-amine suggests it could also exhibit significant corrosion inhibition properties by forming a hydrophobic barrier on the metal surface once the triazole ring has adsorbed.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,4-triazole (B32235) derivatives is a mature field, yet the drive for greener, more efficient, and atom-economical processes continues to fuel innovation. Future research will likely focus on several key areas:
Metal-Free and Biocatalytic Approaches: While metal-catalyzed reactions have been instrumental in synthesizing triazoles, concerns about metal contamination and cost are pushing researchers towards metal-free alternatives. isres.org This includes the use of iodine as a catalyst in oxidative conditions and electrochemical methods that avoid strong oxidants. isres.orgorganic-chemistry.org Furthermore, the development of enzyme-inspired catalysts, mimicking amine oxidases, presents a highly sustainable and atom-economical route to 1,2,4-triazoles, producing only water and ammonia (B1221849) as byproducts. rsc.org
Microwave-Assisted and Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwaves and ultrasound are gaining traction for their ability to significantly reduce reaction times and improve yields. tandfonline.comnih.govnih.gov Microwave irradiation has been shown to facilitate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) without a catalyst. organic-chemistry.org Similarly, ultrasound assistance has been effectively used in the synthesis of various triazole derivatives, often leading to higher efficiency and shorter reaction times. nih.gov
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly desirable for their efficiency and atom economy. nih.gov The development of novel MCRs for the synthesis of highly substituted 1,2,4-triazoles, including 1-Hexyl-1H-1,2,4-triazol-3-amine, will be a significant area of focus. isres.orgorganic-chemistry.org
Green Solvents and Catalysts: The use of environmentally benign solvents like water and recyclable catalysts is a cornerstone of green chemistry. isres.orgrsc.org Research into reusable catalysts, such as supported copper complexes and zinc-based nanocrystals, is expected to grow. frontiersin.orgrsc.org
Interactive Data Table: Comparison of Synthetic Methodologies for 1,2,4-Triazoles
| Methodology | Key Features | Advantages | Potential for 1-Hexyl-1H-1,2,4-triazol-3-amine Synthesis |
| Metal-Free Catalysis | Utilizes non-metallic catalysts (e.g., iodine, organic bases). isres.org | Avoids metal contamination, often lower cost. | High, particularly for developing greener synthetic routes. |
| Electrochemical Synthesis | Employs electric current to drive reactions. isres.orgorganic-chemistry.org | Avoids bulk chemical oxidants, mild reaction conditions. | Feasible, could offer a highly controlled synthetic process. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. organic-chemistry.orgtandfonline.comnih.gov | Rapid reaction times, often improved yields. | Very high, can significantly speed up the synthesis. |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote reactions. nih.gov | Enhanced reaction rates, improved mass transfer. | High, can lead to more efficient and faster reactions. |
| Multicomponent Reactions | Combines three or more reactants in a single step. isres.orgnih.gov | High atom economy, operational simplicity. | Very high, allows for the direct and efficient assembly of the target molecule. |
| Green Catalysts & Solvents | Employs environmentally friendly catalysts and solvents (e.g., water, reusable catalysts). isres.orgrsc.orgrsc.org | Reduced environmental impact, increased sustainability. | High, aligns with the growing demand for sustainable chemical processes. |
Advanced In-Situ Spectroscopic and Diffraction Techniques for Reaction Monitoring
To optimize synthetic protocols and gain deeper insights into reaction mechanisms, real-time monitoring is crucial. Future research will increasingly employ advanced in-situ techniques:
In-Situ Raman and Infrared Spectroscopy: These techniques can provide real-time information about the formation and consumption of reactants, intermediates, and products during a chemical reaction. For instance, in-situ Raman spectroscopy has been successfully used to monitor the formation of triazoles on surfaces. nih.gov
In-Situ NMR Spectroscopy: This powerful tool can provide detailed structural information about species in solution as a reaction progresses, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways.
In-Situ X-ray Diffraction: For crystalline products, in-situ X-ray diffraction can monitor the formation of the crystal lattice in real-time, providing insights into polymorphism and crystal growth dynamics.
The data gathered from these techniques will be invaluable for optimizing reaction conditions, improving yields, and ensuring the desired regioselectivity in the synthesis of compounds like 1-Hexyl-1H-1,2,4-triazol-3-amine.
Synergistic Integration of Computational and Experimental Approaches for Rational Material Design
The combination of computational modeling and experimental validation is a powerful paradigm for accelerating the discovery of new materials with tailored properties. For 1-Hexyl-1H-1,2,4-triazol-3-amine and its derivatives, this synergistic approach holds immense promise:
Quantum-Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, stability, and reactivity of different tautomers and conformers of 1-Hexyl-1H-1,2,4-triazol-3-amine. researchgate.net This information can guide the design of new molecules with specific electronic or optical properties.
Molecular Docking and Dynamics Simulations: In the context of materials science, these simulations can predict how the molecule will interact with surfaces, other molecules, or within a polymer matrix. nih.gov This is crucial for designing materials with enhanced adhesion, specific binding capabilities, or self-assembly properties.
Predictive Modeling of Material Properties: By combining computational data with experimental results, researchers can develop models that predict the properties of new materials based on their chemical structure. This rational design approach can significantly reduce the time and resources required for materials discovery.
Exploration of 1-Hexyl-1H-1,2,4-triazol-3-amine in Cutting-Edge Functional Materials
The unique structural features of 1-Hexyl-1H-1,2,4-triazol-3-amine, including the triazole ring and the hexyl chain, make it an attractive building block for a variety of functional materials. smolecule.com Future research will likely explore its incorporation into:
Polymers and Composites: The amino group and the triazole ring can be functionalized to incorporate the molecule into polymer chains or as an additive to composites, potentially enhancing properties like thermal stability, flame retardancy, or adhesion. nih.govacs.org
Corrosion Inhibitors: Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. wikipedia.org The hexyl group in 1-Hexyl-1H-1,2,4-triazol-3-amine could enhance its hydrophobicity and its effectiveness as a corrosion inhibitor in various environments.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring are excellent coordinating sites for metal ions, making 1-Hexyl-1H-1,2,4-triazol-3-amine a potential ligand for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis. nih.govmedchemexpress.com
Energetic Materials: The high nitrogen content of the triazole ring is a key feature in the development of energetic materials. nih.gov While this is a specialized area, the fundamental properties of 1,2,4-triazole derivatives are of interest in this field.
Interactive Data Table: Potential Applications of 1-Hexyl-1H-1,2,4-triazol-3-amine in Functional Materials
| Material Type | Potential Role of 1-Hexyl-1H-1,2,4-triazol-3-amine | Desired Properties |
| Polymers and Composites | Monomer, additive, or cross-linking agent. nih.govacs.org | Enhanced thermal stability, flame retardancy, improved adhesion. |
| Corrosion Inhibitors | Forms a protective layer on metal surfaces. wikipedia.org | Increased hydrophobicity, effective protection against corrosion. |
| Metal-Organic Frameworks (MOFs) | Organic ligand for coordinating with metal ions. nih.govmedchemexpress.com | Porosity, high surface area for gas storage and catalysis. |
| Sensors | Functional component that interacts with specific analytes. nih.gov | Selectivity and sensitivity for detecting target molecules. |
| Adhesives | Component in formulations to improve bonding. acs.org | Strong adhesion to various substrates, thermal stability. |
High-Throughput Screening and Combinatorial Chemistry for Non-Biological Applications
To accelerate the discovery of new materials based on the 1-Hexyl-1H-1,2,4-triazol-3-amine scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds.
Combinatorial Synthesis: By systematically varying the substituents on the triazole ring, a diverse library of derivatives of 1-Hexyl-1H-1,2,4-triazol-3-amine can be generated. This can be achieved using automated synthesis platforms.
High-Throughput Property Measurement: Once a library of compounds is synthesized, their properties (e.g., thermal stability, solubility, adhesion, corrosion inhibition) can be rapidly assessed using HTS techniques. For example, circular dichroism-based assays have been developed for the high-throughput determination of enantiopurity in triazole derivatives. rsc.org
This combination of combinatorial synthesis and HTS will enable the rapid identification of lead compounds with optimal properties for specific non-biological applications.
Investigation of Self-Assembly and Supramolecular Chemistry with 1-Hexyl-1H-1,2,4-triazol-3-amine
The ability of molecules to self-assemble into ordered structures is a key principle in supramolecular chemistry and is fundamental to the development of many advanced materials. The structure of 1-Hexyl-1H-1,2,4-triazol-3-amine, with its hydrogen bond donors and acceptors and the hydrophobic hexyl chain, suggests a rich potential for self-assembly.
Hydrogen Bonding Networks: The amino group and the nitrogen atoms of the triazole ring can participate in extensive hydrogen bonding, leading to the formation of one-, two-, or three-dimensional networks. acs.org
Hydrophobic Interactions: The hexyl chain can drive self-assembly in aqueous environments through hydrophobic interactions, potentially leading to the formation of micelles, vesicles, or other organized structures.
Metallogels: The triazole ring's ability to coordinate with metal ions opens up the possibility of forming metallogels, which are supramolecular gels with potential applications in areas like catalysis and sensing. acs.org
Understanding and controlling the self-assembly of 1-Hexyl-1H-1,2,4-triazol-3-amine will be crucial for designing materials with precisely controlled nanostructures and functions.
Environmental Applications and Green Chemical Technologies Utilizing 1,2,4-Triazol-3-amines
The development of chemical technologies that address environmental challenges is a growing priority. Derivatives of 1,2,4-triazol-3-amine could play a role in this area.
Adsorbents for Pollutant Removal: The functional groups on the triazole ring could be tailored to selectively bind to and remove pollutants, such as heavy metal ions or organic dyes, from water. Metallogels based on triazole ligands have already shown promise for dye adsorption. acs.org
Sensors for Environmental Monitoring: Triazole-based compounds can be incorporated into sensors for the detection of environmental pollutants. nih.gov
Green Corrosion Inhibitors: As mentioned earlier, the use of triazole derivatives as environmentally friendly corrosion inhibitors is a significant area of research. wikipedia.org
The exploration of these environmental applications aligns with the principles of green chemistry and sustainable development, highlighting the potential for 1,2,4-triazol-3-amines to contribute to a cleaner and safer environment.
Q & A
Q. What are the standard synthetic routes for 1-Hexyl-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting 1,2,4-triazole derivatives with hexyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Condensation : Using hexylamine with triazole precursors in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
Optimization can employ factorial design to evaluate variables (temperature, solvent, catalyst). For instance, a 2³ factorial design (temperature: 60–100°C; solvent polarity: DMF vs. THF; catalyst: K₂CO₃ vs. NaH) can identify interactions between parameters .
Q. How is 1-Hexyl-1H-1,2,4-triazol-3-amine characterized structurally?
Key techniques include:
- X-ray crystallography : Resolves tautomeric forms and confirms the hexyl chain orientation (e.g., planar triazole ring with dihedral angles <5° relative to substituents) .
- NMR spectroscopy : ¹H NMR distinguishes NH₂ protons (δ 5.2–6.0 ppm) and hexyl chain signals (δ 0.8–1.5 ppm). ¹³C NMR confirms sp² carbons in the triazole ring (δ 145–160 ppm) .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 183.2 (C₉H₁₈N₄⁺) .
Q. What are the primary applications of this compound in pharmacological research?
- Antifungal activity : Acts as a cytochrome P450 inhibitor, disrupting ergosterol biosynthesis in Candida spp. (IC₅₀: 2–10 µM in microplate assays) .
- Enzyme inhibition : Targets angiotensin-converting enzyme (ACE) for cardiovascular studies, with IC₅₀ values validated via fluorometric assays .
Advanced Research Questions
Q. How do tautomeric forms of 1-Hexyl-1H-1,2,4-triazol-3-amine influence its reactivity and biological activity?
The compound exists in equilibrium between 3-amino-1H-1,2,4-triazole and 5-amino-1H-1,2,4-triazole tautomers. Crystallographic data (e.g., monoclinic P2₁/c space group, a = 17.817 Å, b = 5.0398 Å) show planar triazole rings with minor phenyl/triazole dihedral angles (<3°), stabilizing the 3-amino tautomer in solid state . Tautomerism affects hydrogen-bonding capacity, altering solubility (logP: 1.8–2.2) and ligand-protein docking (e.g., ΔG = -9.2 kcal/mol in ACE simulations) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) to minimize false positives .
- Tautomer ratios : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify tautomer distribution pre-assay .
- Co-solvents : DMSO >10% can denature proteins; use lower concentrations (<1%) or alternative solvents (e.g., PEG-400) .
Q. How does 1-Hexyl-1H-1,2,4-triazol-3-amine behave in coordination chemistry, and what are its implications for material science?
The NH₂ group acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Key findings:
Q. What methodologies are recommended for analyzing environmental persistence and ecotoxicity?
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C; half-life ranges from 7 days (pH 4) to 30 days (pH 7) .
- Microtox assay : EC₅₀ for Vibrio fischeri is 12 mg/L, indicating moderate aquatic toxicity .
- Waste disposal : Incinerate at >800°C with scrubbers to prevent NOₓ emissions; avoid landfill due to groundwater contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
